molecular formula C6H4ClFO2 B13839233 3-Chloro-4-fluorobenzene-1,2-diol

3-Chloro-4-fluorobenzene-1,2-diol

Cat. No.: B13839233
M. Wt: 162.54 g/mol
InChI Key: HLAIPWJVKZPYNV-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzene-1,2-diol (C₆H₃ClF(OH)₂) is a halogenated vicinal diol featuring a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and hydroxyl (-OH) groups at positions 1 and 2. The presence of electron-withdrawing halogens (Cl and F) significantly influences its physicochemical properties, including acidity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C6H4ClFO2

Molecular Weight

162.54 g/mol

IUPAC Name

3-chloro-4-fluorobenzene-1,2-diol

InChI

InChI=1S/C6H4ClFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H

InChI Key

HLAIPWJVKZPYNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps such as halogenation, hydroxylation, and purification to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
3-Chloro-4-fluorobenzene-1,2-diol C₆H₃ClF(OH)₂ -OH (1,2), -Cl (3), -F (4) High acidity due to EWG halogens; potential pharmacological applications (inferred) N/A
4-Fluorobenzene-1,2-diol C₆H₅F(O)₂ -OH (1,2), -F (4) Reduced acidity vs. Cl-substituted analogs; used in hydrogen bonding studies
3-Monochloropropane-1,2-diol C₃H₆ClO₂ -OH (1,2), -Cl (3) (propane chain) Contaminant in food additives; toxicological concern
Benzene-1,2-diol (Catechol) C₆H₆O₂ -OH (1,2) Benchmark diol; high solubility in water; industrial antioxidant [Inferred]
4-Chloro-3-fluorobenzene-1,2-dicarbaldehyde C₈H₄ClFO₂ -CHO (1,2), -Cl (4), -F (3) Electrophilic reactivity; aldehyde groups enable polymerization

Physicochemical Properties

  • Acidity: The electron-withdrawing Cl and F substituents in this compound enhance the acidity of its hydroxyl groups compared to non-halogenated catechol. For example, 4-fluorobenzene-1,2-diol (lacking Cl) exhibits weaker acidity due to fewer electron-withdrawing effects .
  • Hydrogen Bonding: Vicinal diols like ethane-1,2-diol and trans-cyclohexane-1,2-diol form strong intramolecular hydrogen bonds, stabilizing specific conformers .
  • Reactivity : The Cl and F substituents direct electrophilic substitution reactions to specific positions on the benzene ring. For instance, fluorine’s ortho/para-directing nature may compete with chlorine’s meta-directing effects, creating unique reactivity patterns.

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